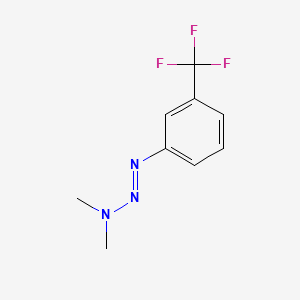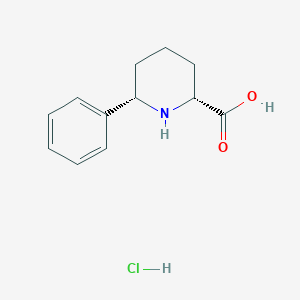
5-(3-Thienyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Thienyl)-1H-indole-2,3-dione is a heterocyclic compound that features both an indole and a thiophene ring The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the thiophene ring is a five-membered ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Thienyl)-1H-indole-2,3-dione typically involves the condensation of isatin (1H-indole-2,3-dione) with thiophene derivatives. One common method is the Fischer indole synthesis, where isatin reacts with a thiophene derivative in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various reduced derivatives, such as dihydroindole or tetrahydrothiophene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroindole and tetrahydrothiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(3-Thienyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Thienyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
5-(2-Thienyl)-1H-indole-2,3-dione: Similar structure but with the thiophene ring attached at a different position.
5-(3-Furyl)-1H-indole-2,3-dione: Contains a furan ring instead of a thiophene ring.
5-(3-Pyridyl)-1H-indole-2,3-dione: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: 5-(3-Thienyl)-1H-indole-2,3-dione is unique due to the presence of both an indole and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and bioactive molecules.
Propiedades
Fórmula molecular |
C12H7NO2S |
|---|---|
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
5-thiophen-3-yl-1H-indole-2,3-dione |
InChI |
InChI=1S/C12H7NO2S/c14-11-9-5-7(8-3-4-16-6-8)1-2-10(9)13-12(11)15/h1-6H,(H,13,14,15) |
Clave InChI |
QEQIEHRZBOHGPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=CSC=C3)C(=O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


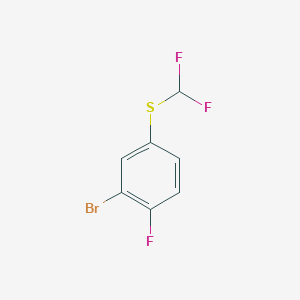
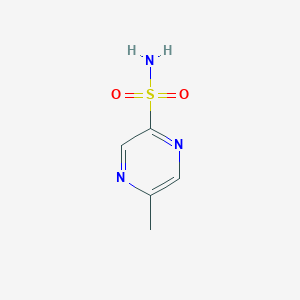
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
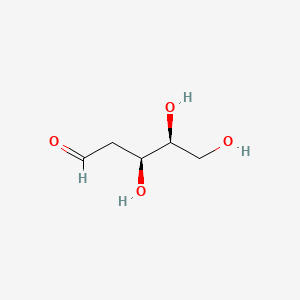
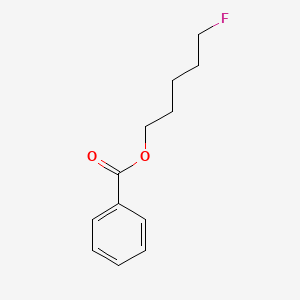
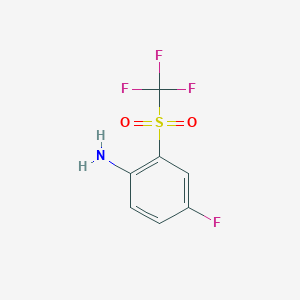


![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)
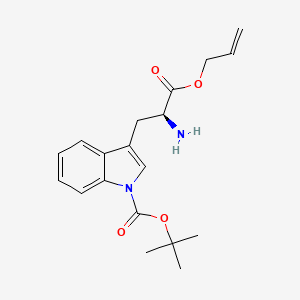

![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
